molecular formula C7H6ClN3O B1430176 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one CAS No. 1234616-35-3

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one

Cat. No.: B1430176
CAS No.: 1234616-35-3
M. Wt: 183.59 g/mol
InChI Key: JQIYVPLKHMHJLP-UHFFFAOYSA-N
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Description

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities, including anticancer properties and kinase inhibition .

Biochemical Analysis

Biochemical Properties

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one plays a significant role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are a family of serine/threonine kinases involved in regulating cell cycle progression. The compound exhibits high selectivity towards CDK2, making it a valuable tool in studying cell cycle regulation and potential cancer therapies . The interaction between this compound and CDK2 involves binding to the ATP-binding site of the enzyme, thereby inhibiting its activity and preventing the phosphorylation of target proteins necessary for cell cycle progression .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines, the compound has been shown to induce cell cycle arrest at the G1/S phase, leading to the inhibition of cell proliferation . This effect is mediated through the downregulation of CDK2 activity, which is crucial for the transition from the G1 phase to the S phase of the cell cycle. Additionally, this compound influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with CDK2. The compound binds to the ATP-binding pocket of CDK2, leading to the inhibition of its kinase activity . This binding prevents the phosphorylation of downstream targets, such as the retinoblastoma protein (Rb), which is essential for cell cycle progression . The inhibition of CDK2 activity results in the accumulation of hypophosphorylated Rb, thereby blocking the cell cycle at the G1/S transition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with the compound’s role as a CDK2 inhibitor and its impact on cell cycle regulation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in specific metabolic pathways that influence its activity and efficacy. The compound undergoes metabolic transformation primarily through sulfonamide dealkylation, which is mediated by cytochrome P450 enzymes . This metabolic pathway results in the formation of active metabolites that contribute to the compound’s overall pharmacological effects . Additionally, the deuterium effect has been utilized to ameliorate the dealkylation process, enhancing the compound’s stability and efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These properties facilitate its accumulation in target tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity within specific cellular compartments . These modifications play a role in directing the compound to its site of action, thereby enhancing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient and robust . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or arylated derivatives .

Scientific Research Applications

4-Chloro-7-methyl-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one has several scientific research applications:

Properties

IUPAC Name

4-chloro-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3O/c1-11-5(12)2-4-6(8)9-3-10-7(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYVPLKHMHJLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1N=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601176911
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-35-3
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-5,7-dihydro-7-methyl-6H-pyrrolo[2,3-d]pyrimidin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601176911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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